An In-depth Technical Guide to (4-Fluorophenyl)phosphonic Acid (CAS 349-87-1)
An In-depth Technical Guide to (4-Fluorophenyl)phosphonic Acid (CAS 349-87-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Fluorophenyl)phosphonic acid, with the CAS registry number 349-87-1, is an organophosphorus compound that has garnered significant interest in various scientific domains. Structurally, it is a derivative of phenylphosphonic acid with a fluorine atom at the para position of the benzene ring. This substitution significantly influences the electronic properties of the molecule, enhancing its utility in diverse applications ranging from materials science to medicinal chemistry. In the realm of drug development, phosphonic acids are often employed as stable bioisosteres of phosphate groups, rendering them valuable as enzyme inhibitors. The presence of the fluorine atom can further modulate biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of (4-Fluorophenyl)phosphonic acid, with a particular focus on its relevance to researchers and professionals in drug discovery and development.
Physicochemical Properties
The physicochemical properties of (4-Fluorophenyl)phosphonic acid are summarized in the table below. These properties are crucial for understanding its behavior in different environments and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 349-87-1 | [1] |
| Molecular Formula | C₆H₆FO₃P | [1] |
| Molecular Weight | 176.08 g/mol | [1] |
| IUPAC Name | (4-fluorophenyl)phosphonic acid | [1] |
| Melting Point | Not experimentally determined. The related compound 4-Fluorobenzylphosphonic acid has a melting point of 176-180 °C. | - |
| Boiling Point | Decomposes before boiling. | - |
| Solubility | Poorly soluble in nonpolar organic solvents. Soluble in water and polar organic solvents like methanol and DMSO.[2] | - |
| pKa | Estimated pKa1: 1.1–2.3; Estimated pKa2: 5.3–7.2 (based on typical values for aryl phosphonic acids) | - |
| Appearance | Solid | |
| XLogP3 | 0.6 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
Synthesis of (4-Fluorophenyl)phosphonic Acid
The synthesis of (4-Fluorophenyl)phosphonic acid can be achieved through several established methods for the formation of a carbon-phosphorus bond. A common and effective approach is the Michaelis-Arbuzov reaction, followed by hydrolysis of the resulting phosphonate ester.
Representative Synthetic Protocol: Michaelis-Arbuzov Reaction followed by Hydrolysis
This two-step process begins with the reaction of a trialkyl phosphite with 4-fluorobromobenzene to form a diethyl (4-fluorophenyl)phosphonate, which is then hydrolyzed to the desired phosphonic acid.
Step 1: Synthesis of Diethyl (4-fluorophenyl)phosphonate
-
Reactants: 4-Fluorobromobenzene, Triethyl phosphite, Nickel(II) chloride (catalyst).
-
Reaction: The nickel-catalyzed cross-coupling reaction between the aryl halide and the phosphite forms the C-P bond. The reaction proceeds via an oxidative addition of the aryl halide to the nickel catalyst, followed by reaction with the phosphite and reductive elimination.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-fluorobromobenzene (1 equivalent), triethyl phosphite (1.2 equivalents), and a catalytic amount of nickel(II) chloride (e.g., 5 mol%).
-
Heat the reaction mixture at reflux (typically around 150-160 °C) for several hours (e.g., 4-6 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain diethyl (4-fluorophenyl)phosphonate as a colorless oil.
-
Step 2: Hydrolysis to (4-Fluorophenyl)phosphonic Acid
-
Reactant: Diethyl (4-fluorophenyl)phosphonate, concentrated hydrochloric acid.
-
Reaction: The phosphonate ester is hydrolyzed under acidic conditions to cleave the ethyl ester groups, yielding the phosphonic acid.
-
Procedure:
-
To the diethyl (4-fluorophenyl)phosphonate obtained in the previous step, add an excess of concentrated hydrochloric acid (e.g., 6 M).
-
Heat the mixture at reflux for several hours (e.g., 6-12 hours) to ensure complete hydrolysis.[3]
-
Monitor the reaction by TLC or by the disappearance of the ester signal in ³¹P NMR.
-
After cooling, the product may precipitate from the solution. If not, remove the water and excess HCl under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure (4-fluorophenyl)phosphonic acid.
-
Chemical Reactivity and Applications
The reactivity of (4-Fluorophenyl)phosphonic acid is primarily dictated by the phosphonic acid moiety and the fluorinated aromatic ring.
-
Acidity and Esterification: The two acidic protons of the phosphonic acid group can be readily deprotonated by bases. The hydroxyl groups can undergo esterification with alcohols under appropriate conditions to form phosphonate esters.[4]
-
Coordination Chemistry: The phosphonate group is an excellent ligand for various metal ions, forming stable complexes. This property is exploited in the development of catalysts and materials with specific coordination properties.[4]
-
Enzyme Inhibition: As a bioisostere of phosphate, (4-fluorophenyl)phosphonic acid and its derivatives are of significant interest in drug discovery. They can act as competitive inhibitors for enzymes that process phosphate-containing substrates, such as phosphatases and kinases. The 4-fluoro substituent can enhance binding affinity and improve pharmacokinetic properties. For instance, aminophosphonic acid derivatives bearing the 4-fluorophenyl group have been shown to be potent inhibitors of aminopeptidases.
Spectral Characterization
The structural elucidation of (4-Fluorophenyl)phosphonic acid relies on a combination of spectroscopic techniques. Below are the expected spectral data based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two signals in the aromatic region.
-
Aromatic Protons: The four aromatic protons will appear as two multiplets due to coupling with each other and with the phosphorus atom. The protons ortho to the phosphonic acid group will be deshielded compared to the protons ortho to the fluorine atom.
-
δ ≈ 7.6-7.8 ppm (m, 2H): Protons ortho to the -P(O)(OH)₂ group.
-
δ ≈ 7.1-7.3 ppm (m, 2H): Protons ortho to the -F group.
-
-
Acidic Protons: The two acidic protons of the phosphonic acid group will appear as a broad singlet at a variable chemical shift (typically δ > 10 ppm), which is dependent on the solvent and concentration. This signal will exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show four signals for the aromatic carbons, all of which will exhibit coupling to both fluorine and phosphorus.
-
C-P Carbon: The carbon directly attached to the phosphorus atom is expected to have a chemical shift around δ ≈ 130-135 ppm and will show a large one-bond C-P coupling constant (¹JC-P).
-
C-F Carbon: The carbon bonded to the fluorine atom will be observed at a lower field, typically δ ≈ 160-165 ppm , with a large one-bond C-F coupling constant (¹JC-F).
-
Other Aromatic Carbons: The remaining two sets of aromatic carbons will appear in the range of δ ≈ 115-130 ppm , with smaller C-P and C-F coupling constants.
³¹P NMR Spectroscopy
The phosphorus-31 NMR spectrum is a powerful tool for characterizing this compound.
-
Chemical Shift: A single signal is expected in the range of δ ≈ 10-20 ppm (relative to 85% H₃PO₄), which is characteristic of arylphosphonic acids.[5][6] The exact chemical shift is sensitive to pH.[7]
-
Coupling: The signal will be a multiplet due to coupling with the aromatic protons. In a proton-decoupled spectrum, it will appear as a singlet.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A very broad and strong band from 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the phosphonic acid group.[2]
-
C-H Stretch (Aromatic): A sharp band just above 3000 cm⁻¹ .
-
P=O Stretch: A strong band in the region of 1200-1250 cm⁻¹ .[2]
-
P-O-H Bending: Bands in the 900-1000 cm⁻¹ region.
-
C-F Stretch: A strong band around 1230 cm⁻¹ .
-
Aromatic C=C Stretch: Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak is expected at m/z = 176.
-
Molecular Ion (M⁺): m/z = 176
-
Fragmentation Pattern: Key fragmentation pathways would involve the loss of hydroxyl groups and the cleavage of the C-P bond.
-
Loss of H₂O: m/z = 158
-
Loss of the phosphonic acid group: m/z = 95 (fluorophenyl cation)
-
Cleavage of the C-P bond with charge retention on the phosphorus-containing fragment.
-
Safety and Handling
(4-Fluorophenyl)phosphonic acid should be handled with care in a well-ventilated fume hood. As with other phosphonic acids, it is considered an irritant and may be corrosive.[8]
-
Personal Protective Equipment (PPE): Safety goggles, gloves, and a lab coat should be worn at all times.
-
Inhalation: Avoid breathing dust. May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause serious eye irritation.
-
Ingestion: May be harmful if swallowed.
In case of contact, flush the affected area with copious amounts of water and seek medical attention. A full Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
(4-Fluorophenyl)phosphonic acid is a versatile building block with significant potential in medicinal chemistry and materials science. Its unique combination of a fluorinated aromatic ring and a phosphonic acid moiety provides a platform for the development of novel enzyme inhibitors, functional materials, and catalysts. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in research and development.
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